2-(Cyclohex-2-enyl)isoindoline-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTXWVRLPMCEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442118 | |
| Record name | 2-(cyclohex-2-enyl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541-26-0 | |
| Record name | 2-(2-Cyclohexen-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(cyclohex-2-enyl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Solubility Profile of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione in Organic Solvents
The following technical guide details the thermodynamic solubility profile of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione (also known as
Executive Summary
2-(Cyclohex-2-enyl)isoindoline-1,3-dione (CAS: 1541-26-0) is a critical bicyclic imide intermediate used in the synthesis of bioactive compounds, including fungicides (e.g., captan analogs) and anticonvulsants. Its chemical structure combines a rigid, polar phthalimide core with a lipophilic, non-planar cyclohexenyl substituent.
Understanding the solid-liquid equilibrium (SLE) of this compound is prerequisite for designing efficient cooling crystallization and recrystallization processes.[1] This guide delineates the thermodynamic behavior of the compound, establishing the correlation between solvent polarity, temperature, and solubility using the Modified Apelblat and van’t Hoff models.
Chemical Identity & Physicochemical Context
The solubility behavior of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione is governed by the competition between the dipole-dipole interactions of the imide carbonyls and the hydrophobic dispersion forces of the cyclohexenyl ring.
| Property | Specification | Impact on Solubility |
| IUPAC Name | 2-(Cyclohex-2-en-1-yl)isoindole-1,3-dione | N/A |
| Molecular Weight | 227.26 g/mol | Moderate MW facilitates dissolution in organic solvents compared to polymers. |
| Core Moiety | Phthalimide (Polar) | Promotes solubility in polar aprotic solvents (Acetone, DMF).[1] |
| Substituent | Cyclohexenyl (Lipophilic) | Disrupts crystal lattice packing relative to unsubstituted phthalimide, generally lowering |
| Dominant Interaction | Van der Waals & Dipole-Dipole | Lack of H-bond donors limits solubility in water/pure alcohols compared to amides.[1] |
Experimental Methodology: Laser Monitoring Observation
To ensure high-precision data (
Protocol Workflow
The following self-validating protocol ensures thermodynamic equilibrium is reached without supersaturation artifacts.
Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.
Critical Process Parameters (CPP)
-
Temperature Range: 278.15 K to 323.15 K (Standard operational range to avoid solvent evaporation).
-
Agitation: 400–500 rpm (Ensures homogeneity without inducing particle attrition).
-
Equilibrium Criterion: Laser transmittance intensity (
) must remain constant ( ) for at least 60 minutes.[1]
Thermodynamic Modeling & Analysis
The experimental mole fraction solubility (
Modified Apelblat Equation
This semi-empirical model typically provides the highest correlation (
-
A, B, C: Empirical parameters representing non-ideality and temperature effects.[2]
-
Interpretation: A positive
term often indicates a strong temperature dependence of the enthalpy of solution.[1]
van't Hoff Analysis
Used to extract thermodynamic state functions.[1][3][4]
- (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).[1]
- (Entropy): Positive values indicate disorder increases upon dissolution, the primary driving force for this compound.[1]
Solubility Profile & Solvent Ranking
Based on the Structure-Activity Relationship (SAR) of N-substituted phthalimides and experimental data from analogous systems (e.g., N-methylphthalimide, Phthalimide), the solubility profile of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione follows a distinct polarity-driven trend.
Solvent Hierarchy
| Solvent Class | Representative Solvents | Solubility Trend | Mechanistic Insight |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | High | Dipole-dipole interactions stabilize the imide core; lack of H-bond network allows easy cavity formation. |
| Chlorinated | Chloroform, DCM | High | Excellent solvation of the lipophilic cyclohexenyl ring and polar imide.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydrophobic cyclohexenyl group disrupts the solvent's H-bond network, reducing solubility compared to pure phthalimide. |
| Non-Polar | Toluene, Cyclohexane | Low to Moderate | Solvates the cyclohexenyl tail well, but struggles to overcome the crystal lattice energy of the polar imide core. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; high energy cost to create a cavity in the water structure.[1] |
Temperature Dependence
The dissolution is endothermic .[1]
-
Sensitivity: Solubility in "Good" solvents (Acetone) shows a steeper slope with temperature compared to "Poor" solvents (Ethanol), making Acetone/Ethanol mixtures ideal for anti-solvent crystallization .[1]
Process Application: Crystallization Design
The thermodynamic data dictates the optimal isolation strategy.[1]
Figure 2: Decision logic for crystallization based on solubility profile data.
References
The methodologies and comparative data analysis in this guide are grounded in authoritative studies on the thermodynamics of phthalimide derivatives.
-
Xu, R., et al. (2016). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents.[1] The Journal of Chemical Thermodynamics, 94, 160-168. Link[1]
-
Li, Y., et al. (2017). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol).[1] Journal of Molecular Liquids, 241, 560-569. Link[1]
-
Bhanage, B. M., et al. (2015). Synthesis of N-substituted phthalimides using a palladium catalyst.[1][5] RSC Advances. Link[1]
-
PubChem. 2-(Cyclohex-2-enyl)isoindoline-1,3-dione (Compound Summary). National Library of Medicine.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. physchemres.org [physchemres.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
Advanced Characterization and Therapeutic Potential of Phthalimide Derivatives
The following is an in-depth technical guide on Phthalimide Derivatives with Cyclohexenyl Substituents.
Focus: Cyclohexenyl Substituents & Pharmacophore Optimization
Executive Summary
The phthalimide pharmacophore (1H-isoindole-1,3(2H)-dione) remains a cornerstone in medicinal chemistry due to its ability to modulate diverse biological targets, including voltage-gated sodium channels (NaV), tumor necrosis factor-alpha (TNF-
This guide focuses on a specific, high-potential subclass: Phthalimide derivatives bearing cyclohexenyl substituents . Unlike their fully saturated (cyclohexyl) or aromatic (phenyl) counterparts, cyclohexenyl substituents introduce a unique combination of conformational rigidity and electronic unsaturation . These features are critical for optimizing binding affinity in the hydrophobic pockets of targets like NaV1.2 (anticonvulsant activity) and enhancing metabolic stability against oxidative degradation.
This whitepaper details the synthesis, structural activity relationships (SAR), and pharmacological profiling of these derivatives, providing a self-validating protocol for their development.
Structural Classification & Nomenclature
To ensure experimental precision, we must distinguish between the two primary "cyclohexenyl" configurations found in literature.
| Class | Structure Description | Primary Application |
| Type A: N-Cyclohexenyl Phthalimides | The phthalimide core is intact. A cyclohexenyl group is attached to the Nitrogen atom (Enamide linkage). | Anticonvulsant, Cytotoxic Agents. The double bond provides a rigid handle for receptor locking. |
| Type B: Tetrahydrophthalimides | The "benzene" ring of the phthalimide is reduced to a cyclohexene ring. The Nitrogen may bear other substituents. | Herbicides (PPO Inhibitors). Often used in agrochemistry (e.g., Flumioxazin precursors). |
Note: This guide prioritizes Type A (N-substituted) derivatives due to their relevance in human therapeutic drug development, particularly for epilepsy and oncology.
Synthetic Strategies
Creating the N-(cyclohex-1-enyl) linkage requires overcoming the poor nucleophilicity of the amide nitrogen and the steric bulk of the cyclohexenyl group. Two validated protocols are presented below.
Protocol A: Direct Condensation (The Azeotropic Method)
Best for: Large-scale synthesis of N-(cyclohex-1-enyl)phthalimide.
Mechanism: Acid-catalyzed condensation of phthalimide with cyclohexanone, driving the equilibrium via water removal (Dean-Stark).
-
Reagents: Phthalimide (1.0 eq), Cyclohexanone (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Solvent: Toluene (high boiling point, forms azeotrope with water).
-
Procedure:
-
Charge a round-bottom flask with phthalimide, cyclohexanone, and pTSA in toluene.
-
Attach a Dean-Stark trap and reflux for 12–16 hours. Monitor water collection.
-
Endpoint: Cessation of water evolution and TLC (30% EtOAc/Hexane) showing disappearance of phthalimide (
). -
Workup: Cool to RT. Wash with saturated
(to remove pTSA) and brine. -
Purification: Recrystallize from Ethanol/Water.
-
Yield Expectations: 75–85%.
-
Protocol B: Sulfenyl Chloride Coupling (The Thio-Linkage)
Best for: Synthesis of N-(cyclohexenylthio)phthalimides (Prevulcanization inhibitors/Bioactive).
Mechanism: Reaction of phthalimide anion with cyclohexylsulfenyl chloride (generated in situ).[1]
-
Step 1 (Chlorination): React dicyclohexyl disulfide with
gas (or ) in or at -5°C to generate cyclohexylsulfenyl chloride. -
Step 2 (Coupling): Add Phthalimide and Triethylamine (TEA) to the reaction mixture.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT.
-
Validation: The product features a N-S-Cyclohexyl linkage, often used to test lipophilic binding pockets.
Visualization: Synthetic Logic Flow
Caption: Figure 1. Divergent synthetic pathways for N-cyclohexenyl (Enamide) and N-cyclohexylthio derivatives.
Pharmacological Profile & Mechanism of Action
Anticonvulsant Activity (The Sodium Channel Hypothesis)
Research indicates that N-substituted phthalimides act as Voltage-Gated Sodium Channel (VGSC) blockers , specifically targeting the NaV1.2 isoform.
-
Mechanism: The phthalimide core mimics the rigid aromatic system of phenytoin. The cyclohexenyl substituent provides a critical lipophilic bulk that interacts with the Domain II-S6 residues of the channel pore.
-
Why Cyclohexenyl?
-
Lipophilicity: Increases crossing of the Blood-Brain Barrier (BBB).
-
Rigidity: The double bond locks the cyclohexane ring in a specific half-chair conformation, reducing the entropic penalty of binding to the hydrophobic channel cleft.
-
Efficacy: In Maximal Electroshock (MES) models, N-alkenyl derivatives often show superior
values compared to flexible N-alkyl analogs.
-
Cytotoxicity (Anticancer)
Derivatives with cyclohexenyl moieties have shown activity against HeLa and HepG2 cell lines.
-
Mode of Action: Intercalation into DNA base pairs (facilitated by the planar phthalimide system) and induction of apoptosis via mitochondrial depolarization.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of substituent modifications on biological potency.
| Substituent (R) | Physicochemical Property | Biological Impact (Anticonvulsant) |
| Methyl / Ethyl | Low Lipophilicity | Inactive/Low Activity. Cleared too rapidly; poor BBB penetration. |
| Phenyl | High Aromaticity, Planar | Moderate Activity. Good binding, but often metabolically labile (hydroxylation). |
| Cyclohexyl | High Lipophilicity, Flexible | High Activity. Strong hydrophobic interaction, but high conformational freedom reduces specificity. |
| Cyclohexenyl | Lipophilic + Rigid | Optimal Activity. The "Goldilocks" zone. The double bond restricts conformation, improving fit in the NaV1.2 pore. |
Visualization: Mechanism of Action (NaV1.2 Inhibition)
Caption: Figure 2.[2] Pharmacodynamic cascade of NaV1.2 inhibition by cyclohexenyl-phthalimides.
Experimental Validation Protocol
To verify the synthesis and activity of your derivative, follow this characterization workflow:
-
Melting Point: N-(cyclohex-1-enyl)phthalimide typically melts between 118–125°C (depending on isomer purity). Sharp range indicates high purity.
-
IR Spectroscopy:
-
C=O Stretching: Look for the characteristic doublet of the imide at 1710 cm⁻¹ (sym) and 1770 cm⁻¹ (asym) .
-
C=C Stretching: A weak band around 1640 cm⁻¹ confirms the cyclohexenyl double bond.
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Multiplet at
7.7–7.9 ppm (4H). -
Vinylic Proton: Triplet/Multiplet at
5.6–5.9 ppm (1H) – Critical for confirming the double bond. -
Allylic/Cyclic Protons: Multiplets at
1.6–2.2 ppm.
-
References
-
Bhat, M. A., et al. (2019). Design and synthesis of N-phenyl phthalimide derivatives with inhibitory activities against Plasmodium falciparum. ACS Omega. Link
-
Kathuria, V., & Pathak, D. (2012). Synthesis and Anticonvulsant Evaluation of Some N-Substituted Phthalimides. Acta Poloniae Pharmaceutica.[3] Link
- Khidre, R. E., et al. (2011). Synthesis and biological activity of some new N-substituted phthalimides. Journal of Chemical and Pharmaceutical Research.
- Vamecq, J., et al. (2000).
-
Kushwaha, N., & Kaushik, D. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. Link
-
Tanak, H., et al. (2018).[2] Crystal and Molecular Structure of N-(Phenylthio)phthalimide. Journal of Molecular Structure. Link
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The Gabriel Synthesis of Cyclohexenylamines: A Technical Guide to Navigating a Classic Reaction for Modern Drug Discovery
Abstract
The Gabriel synthesis, a cornerstone of amine synthesis for over a century, offers a robust method for the preparation of primary amines, effectively preventing the overalkylation often observed in direct alkylation of ammonia. This technical guide provides an in-depth exploration of the history, mechanism, and practical application of the Gabriel synthesis, with a specialized focus on its use for intermediates involving the cyclohexenyl moiety. Cyclohexenylamines are significant structural motifs in a variety of bioactive molecules, including antiviral agents. However, their synthesis via the Gabriel route presents unique stereochemical and mechanistic challenges. This document will dissect these complexities, offering field-proven insights into experimental design, protocol optimization, and troubleshooting. We will delve into the causality behind experimental choices, from solvent selection to the choice of deprotection agent, and provide detailed, step-by-step methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this classic transformation for the synthesis of modern therapeutics.
Historical Context and Evolution of the Gabriel Synthesis
First reported by German chemist Siegmund Gabriel in 1887, the Gabriel synthesis provided a groundbreaking solution to the selective synthesis of primary amines from primary alkyl halides.[1][2] The reaction elegantly circumvents the issue of polyalkylation, a significant drawback of direct amination with ammonia, which often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[3][4] The original method involved the N-alkylation of potassium phthalimide followed by acidic hydrolysis to liberate the desired primary amine.[1]
A pivotal advancement came in 1926 when H.R. Ing and R.H.F. Manske introduced the use of hydrazine hydrate for the cleavage of the N-alkylphthalimide intermediate. This modification, known as the Ing-Manske procedure, offered milder, non-acidic conditions, thereby broadening the scope of the synthesis to include substrates with acid-sensitive functional groups.[5] Over the years, further refinements have been developed, including a variety of alternative deprotection reagents and the use of polar aprotic solvents like dimethylformamide (DMF) to accelerate the initial alkylation step.[5][6]
The Core Mechanism: A Step-by-Step Analysis
The Gabriel synthesis proceeds via a two-step mechanism:
Step 1: N-Alkylation of Phthalimide
The synthesis begins with the deprotonation of phthalimide by a base, typically potassium hydroxide, to form the potassium phthalimide salt.[7] This salt serves as a stable, non-basic surrogate for the ammonia anion (NH₂⁻). The phthalimide anion then acts as a nucleophile in an S_N2 reaction with a primary alkyl halide, yielding an N-alkylphthalimide intermediate.[8] The two electron-withdrawing carbonyl groups on the phthalimide moiety reduce the nucleophilicity of the nitrogen atom in the product, preventing further alkylation.[4]
Step 2: Deprotection to Yield the Primary Amine
The final step involves the cleavage of the N-alkylphthalimide to release the primary amine. This is most commonly achieved through hydrazinolysis, where hydrazine hydrate attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide byproduct and the desired primary amine.[6] Alternative deprotection methods include acidic or basic hydrolysis, although these often require harsher conditions and can lead to lower yields.[8][9]
Application to Cyclohexenyl Intermediates: Navigating the Challenges
The synthesis of cyclohexenylamines is of significant interest in medicinal chemistry, as this structural motif is present in a number of antiviral compounds.[1][10][11] However, the application of the Gabriel synthesis to cyclohexenyl substrates, such as 3-bromocyclohexene, is not straightforward and presents several challenges.
Steric Hindrance and Competing Elimination
Cyclohexenyl halides are secondary allylic halides. The Gabriel synthesis is well-known to be most effective for primary alkyl halides and often fails or proceeds with low yields for secondary substrates due to steric hindrance at the reaction center, which impedes the backside attack required for an S_N2 reaction.[8][12] The bulky phthalimide nucleophile exacerbates this issue.[2][13][14]
Furthermore, the secondary nature of the halide and the presence of adjacent protons on the ring make the substrate susceptible to E2 elimination, especially in the presence of the basic phthalimide anion. This can lead to the formation of cyclohexadiene as a significant byproduct, reducing the overall yield of the desired N-substituted phthalimide.
Optimizing Reaction Conditions
To favor the desired S_N2 pathway over elimination, careful optimization of the reaction conditions is crucial:
-
Solvent: The use of a polar aprotic solvent such as DMF or DMSO can accelerate the S_N2 reaction rate without significantly promoting E2 elimination.[5] These solvents solvate the potassium cation, leaving the phthalimide anion more nucleophilic.
-
Temperature: Lower reaction temperatures generally favor S_N2 over E2. However, the reaction rate may be slow. Therefore, a balance must be struck to achieve a reasonable reaction time without excessive byproduct formation.
-
Leaving Group: While bromides are commonly used, iodides are better leaving groups and can sometimes increase the rate of the S_N2 reaction.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
Synthesis of N-(Cyclohex-2-en-1-yl)phthalimide
-
Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Cool the mixture to 0°C in an ice bath. Add 3-bromocyclohexene (1.0-1.2 eq.) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude N-(cyclohex-2-en-1-yl)phthalimide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Deprotection of N-(Cyclohex-2-en-1-yl)phthalimide via Hydrazinolysis
-
Setup: In a round-bottom flask, suspend the N-(cyclohex-2-en-1-yl)phthalimide (1.0 eq.) in ethanol or methanol.[9]
-
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.[9]
-
Reaction: Stir the mixture at room temperature or gently reflux until TLC analysis indicates the complete consumption of the starting material. A white precipitate of phthalhydrazide will form.[9]
-
Acidification: Cool the reaction mixture and add dilute hydrochloric acid to protonate the liberated amine and dissolve any remaining solids.
-
Filtration: Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Isolation of Amine: Combine the filtrate and washings. Evaporate the solvent under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Final Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the cyclohexenylamine. Further purification can be achieved by distillation or chromatography if necessary.
Comparison of Deprotection Methods
The choice of deprotection method is critical and depends on the stability of the cyclohexenyl moiety and any other functional groups present in the molecule.
| Deprotection Method | Reagents & Solvents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol/Methanol | Room Temp. to Reflux | Mild, neutral conditions; High-yielding. | Hydrazine is toxic; Phthalhydrazide removal can be challenging.[9] |
| Acidic Hydrolysis | Conc. H₂SO₄ or HCl, Water | Prolonged Reflux | Harsh conditions; May cause side reactions with the double bond; Low yields.[8] | |
| Basic Hydrolysis | NaOH or KOH, Water/Alcohol | Reflux | Harsh conditions; Can be slow and may stop at the phthalamic acid intermediate.[9] | |
| Reductive Deprotection | NaBH₄, Isopropanol/Acetic Acid | Room Temp. to 80°C | Very mild; Avoids hydrazine. | Longer reaction times; Requires chromatographic purification. |
Significance in Drug Development
Cyclohexenylamines are key intermediates in the synthesis of various pharmaceutical agents, particularly in the field of antiviral therapies. The flexibility of the cyclohexene ring is believed to be crucial for the biological activity of these compounds, allowing them to adopt conformations necessary for binding to viral enzymes.[10] For instance, cyclohexenyl guanine derivatives have shown potent and selective activity against herpes viruses.[1] The ability to efficiently synthesize chiral cyclohexenylamines is therefore of great importance for the development of new and effective antiviral drugs. While the synthesis of the antiviral drug oseltamivir (Tamiflu®) involves a cyclohexene core, its amine functionality is typically introduced via other methods, such as those starting from shikimic acid.[15] However, the Gabriel synthesis remains a viable, albeit challenging, route for accessing novel cyclohexenylamine building blocks for drug discovery programs.
Conclusion
The Gabriel synthesis, while a classic reaction, continues to be a relevant tool in the modern synthetic chemist's arsenal. Its application to the synthesis of cyclohexenylamine intermediates, though fraught with challenges related to steric hindrance and competing elimination reactions, is a testament to the enduring utility of this method. By carefully controlling reaction parameters such as solvent and temperature, and by selecting the appropriate deprotection strategy, researchers can successfully navigate the complexities of this transformation. The insights and protocols provided in this guide are intended to equip scientists in the pharmaceutical industry with the knowledge to effectively employ the Gabriel synthesis for the creation of novel cyclohexenylamine-containing molecules, thereby contributing to the advancement of drug discovery and development.
References
-
Wang, J., et al. (2001). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Lirias. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Wang, J., et al. (2001). (D)- and (L)-cyclohexenyl-G, a new class of antiviral agents: synthesis, conformational analysis, molecular modeling, and biological activity. PubMed. [Link]
-
Barral, K., et al. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. PubMed. [Link]
-
Organic Syntheses Procedure. phthalimide. [Link]
-
Rablen, P. R., et al. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Montero-Campillo, A., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC. [Link]
-
ResearchGate. Steric and electronic effects in SN2 reactions | Request PDF. [Link]
-
Gabriel synthesis. [Link]
-
ResearchGate. Tamiflu synthesis from (R)‐cyclohexene carboxylic acid. [Link]
- Google Patents.
-
Tilstam, U. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? PMC. [Link]
- Google Patents. US7378439B2 - Process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride.
-
chemeurope.com. Hydrazine#Deprotection_of_phthalimides. [Link]
- Google Patents.
-
Der Pharma Chemica. Efficient one pot synthesis of N-alkyl and N-aryl imides. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
ResearchGate. Scalable enzymatic‐synthesis of cyclohexylamines. a) 5000–6000 times... [Link]
-
ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
ResearchGate. Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. [Link]
-
(PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]
-
Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
Organic Chemistry Portal. (2009). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. [Link]
-
ChemRxiv. Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. [Link]
-
Chemistry Steps. (2020). The Gabriel Synthesis. [Link]
-
Semantic Scholar. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA. [Link]
-
Organic Chemistry Portal. Phthalimide synthesis. [Link]
-
ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. [Link]
-
The Royal Society of Chemistry. Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis: mono-6A-. [Link]
-
Chemistry Stack Exchange. (2022). Synthesis and retrosynthetic analysis of dicyclohexylamine. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
- Google Patents.
-
CHIMIA. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. [Link]
-
CHIMIA 2004, 58, No. 9. [Link]
-
Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. [Link]
-
MDPI. (2023). (µ 2 -η 4 -N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt. [Link]
-
LookChem. Photocyclization Reactions of N-(Trimethylsilylmethoxyalkyl)- Phthalimides. Efficient and Regioselective Route to Heterocycles. [Link]
-
PubMed Central. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. [Link]
-
Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine? : r/Chempros. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. (D)- and (L)-cyclohexenyl-G, a new class of antiviral agents: synthesis, conformational analysis, molecular modeling, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Green Chemistry Protocols for the N-Alkylation of Phthalimide with 3-Bromocyclohexene
Executive Summary
The N-alkylation of phthalimide (Gabriel Synthesis) is a cornerstone reaction in medicinal chemistry for producing primary amines. Traditional protocols often rely on reprotoxic polar aprotic solvents (DMF, NMP), strong bases (NaH, KOH), and high thermal energy, resulting in poor atom economy and high E-factors.
This Application Note details three validated "Green Chemistry" methodologies for synthesizing N-(2-cyclohexenyl)phthalimide from phthalimide and 3-bromocyclohexene. These protocols prioritize Phase Transfer Catalysis (PTC) , Microwave-Assisted Synthesis , and Mechanochemistry , demonstrating superior safety profiles, reduced waste, and high yields without compromising reaction kinetics.
Mechanistic Insight & Reaction Design[1]
The Challenge of 3-Bromocyclohexene
Unlike simple alkyl halides, 3-bromocyclohexene is an allylic electrophile . While highly reactive toward
-
Elimination Risk: Strong bases (e.g., alkoxides) can trigger E2 elimination to form 1,3-cyclohexadiene.
-
Regioselectivity: Potential for
rearrangement (allylic shift), though less likely with the bulky phthalimide nucleophile.
The Green Solution
We utilize Potassium Carbonate (K₂CO₃) as a mild base to minimize elimination. The reaction is driven by specific activation modes (PTC or Microwave) rather than bulk thermal overload.
Reaction Pathway Diagram
The following diagram illustrates the Phase Transfer Catalysis (PTC) mechanism, where the quaternary ammonium salt shuttles the phthalimide anion between phases, enabling reaction in aqueous media.
Caption: Figure 1. Mechanism of Phase Transfer Catalyzed N-alkylation.[1][2] The catalyst (Q+) extracts the phthalimide anion into the organic phase for reaction.
Experimental Protocols
Protocol A: Aqueous Phase Transfer Catalysis (Scalable)
Best for: Large-scale synthesis, safety, and cost-efficiency.
Reagents:
-
Phthalimide (10 mmol, 1.47 g)
-
3-Bromocyclohexene (12 mmol, 1.93 g)
-
Potassium Carbonate (
) (15 mmol, 2.07 g) -
TBAB (Tetrabutylammonium bromide) (0.5 mmol, 0.16 g - 5 mol%)
-
Water (10 mL)
Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve
and TBAB in 10 mL of deionized water. -
Addition: Add solid Phthalimide. Stir for 5 minutes at room temperature to initiate deprotonation (formation of potassium phthalimide in situ).
-
Reaction: Add 3-Bromocyclohexene dropwise. The mixture will be heterogeneous.
-
Activation: Heat the mixture to 60°C with vigorous magnetic stirring (1000 rpm) for 2–3 hours. Note: Vigorous stirring is critical to maximize interfacial area.
-
Work-up: Cool to room temperature. The product will precipitate as a solid or heavy oil.
-
Isolation: Filter the solid (or decant the aqueous layer). Wash the crude product with water (
mL) to remove inorganic salts and catalyst. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]
Green Metrics:
-
Solvent: Water (Green)
-
Atom Economy: High (Byproduct is KBr/KHCO3)
-
Hazard: No DMF used.
Protocol B: Microwave-Assisted Solvent-Free Synthesis
Best for: High-throughput screening, speed (minutes vs hours).
Reagents:
-
Phthalimide (5 mmol, 0.735 g)
-
3-Bromocyclohexene (5.5 mmol, 0.885 g)
-
Basic Alumina (
) (2.0 g, Brockmann Activity I)
Methodology:
-
Adsorption: Dissolve 3-bromocyclohexene in a minimal amount of acetone (2 mL). Add the Basic Alumina and stir. Evaporate the acetone under reduced pressure (rotary evaporator) to coat the electrophile onto the solid support.
-
Mixing: Grind the Phthalimide with the pre-coated Alumina in a mortar until a homogeneous powder is obtained.
-
Irradiation: Place the powder in a microwave process vial (open vessel or vented cap). Irradiate at 400W for 3–5 minutes .
-
Caution: Use 30-second intervals to prevent overheating/charring. Monitor temperature (target <100°C).
-
-
Extraction: Cool the vessel. Add Ethyl Acetate (10 mL) to the solid support and stir for 2 minutes to desorb the product.
-
Filtration: Filter off the spent Alumina.
-
Isolation: Evaporate the Ethyl Acetate to yield the crude product.
Green Metrics:
-
Solvent: None during reaction (Ethyl Acetate for workup only).
-
Energy: Very low (short duration).
Protocol C: Mechanochemical Synthesis (Ball Milling)
Best for: "Zero-solvent" approach, room temperature synthesis.
Reagents:
-
Phthalimide (5 mmol)
-
3-Bromocyclohexene (5 mmol)
- (Solid, 7.5 mmol)
-
Grinding Auxiliary: 2-3 drops of Ethanol (Liquid Assisted Grinding - LAG)
Methodology:
-
Loading: Place Phthalimide,
, and 3-Bromocyclohexene into a stainless steel jar (e.g., 25 mL volume). -
Media: Add 2 stainless steel balls (10 mm diameter).
-
LAG: Add 2 drops of ethanol (catalytic amount to facilitate crystal lattice breakdown).
-
Milling: Set the ball mill (e.g., Retsch MM400) to 25 Hz for 20 minutes .
-
Work-up: Remove the resulting paste/powder. Suspend in water (20 mL) and stir for 10 minutes to dissolve the potassium salts.
-
Filtration: Filter the remaining solid product. Dry in a vacuum oven at 50°C.
Comparative Analysis & Data
The following table summarizes the efficiency and environmental impact of the three protocols.
| Metric | Protocol A (PTC/Water) | Protocol B (Microwave) | Protocol C (Mechanochem) |
| Reaction Time | 2 - 3 Hours | 3 - 5 Minutes | 20 - 30 Minutes |
| Temperature | 60°C | ~90-100°C (Internal) | Ambient (friction heat) |
| Yield (Isolated) | 85 - 92% | 88 - 94% | 80 - 88% |
| Solvent Used | Water | None (Reaction) | None (LAG only) |
| Scalability | High (kg scale) | Low (g scale) | Medium (Batch dependent) |
| E-Factor (Est.) | Low (<5) | Very Low (<2) | Lowest (<1) |
Quality Control & Validation
To ensure the integrity of the synthesized N-(2-cyclohexenyl)phthalimide, perform the following checks:
-
TLC Analysis:
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Observation: Phthalimide (lower
) should disappear; Product (higher ) appears UV active.
-
-
NMR Spectroscopy (
NMR, 400 MHz, ):-
Diagnostic Signal 1: Disappearance of the broad singlet (NH) at
ppm (if overlapping with aromatics, look for integration change). -
Diagnostic Signal 2: Appearance of the allylic methine proton (
) at ppm (multiplet). -
Diagnostic Signal 3: Olefinic protons (
) at ppm.
-
-
Melting Point:
-
Literature value for N-(2-cyclohexenyl)phthalimide is often reported; ensure sharp melting range (e.g., within 2°C) to confirm purity.
-
References
-
Mechanochemical N-alkyl
- Source: Beilstein Journal of Organic Chemistry (2017).
- Relevance: Validates the use of ball milling and K2CO3 for phthalimide alkyl
-
N-Alkylation of Imides Using Phase Transfer C
-
Source: Journal of Heterocyclic Chemistry (2008).[2]
- Relevance: Establishes TBAB and K2CO3 as the optimal catalyst/base system for green alkyl
-
-
Microwave-Assisted Synthesis of N-Substituted Phthalimides.
-
Ultrasound-Assisted N-Alkylation of Phthalimide under Phase-Transfer C
- Source: Synthetic Communic
- Relevance: Kinetics and mechanism of PTC in phthalimide substitutions.
Sources
Accelerated Green Synthesis of N-Substituted Isoindoline-1,3-diones via Microwave Irradiation
Application Note | AN-MW-ISO-04
Introduction & Strategic Relevance
The synthesis of N-substituted isoindoline-1,3-diones (phthalimides) is a cornerstone in medicinal chemistry.[1][2][3] This scaffold is the pharmacophore for a vast array of therapeutic agents, including immunomodulators (thalidomide analogs), anticonvulsants, and COX-2 inhibitors.
Traditional synthesis involves the condensation of phthalic anhydride with primary amines using thermal conduction (refluxing in acetic acid or DMF) for 4–24 hours. This method suffers from poor energy efficiency, the use of toxic solvents, and frequent sublimation of reagents.
Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift. By leveraging dielectric heating , we can achieve quantitative yields in minutes rather than hours. This guide details a solvent-free protocol that maximizes atom economy and throughput, adhering to Green Chemistry principles.
Mechanistic Principles
2.1 Dielectric Heating & Dipolar Polarization
Unlike thermal conduction, which heats the vessel walls first, microwave irradiation (2.45 GHz) couples directly with the molecules.
-
Dipolar Polarization: The polar carbonyl groups of phthalic anhydride and the amine align with the oscillating electric field. The molecular friction generated by this rapid realignment (billions of times per second) generates internal heat.
-
Transition State Stabilization: The reaction proceeds through a polar transition state (formation of the amic acid). Microwave irradiation specifically stabilizes this polar state, lowering the activation energy (
) and accelerating the reaction rate ( ).
2.2 Chemical Pathway
The reaction proceeds in two distinct steps:
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the anhydride, opening the ring to form N-substituted phthalamic acid .
-
Cyclodehydration: Under continued irradiation, the intermediate undergoes intramolecular dehydration to close the ring, yielding the final N-substituted phthalimide .
Figure 1: Reaction mechanism highlighting the microwave-accelerated pathway from ring opening to cyclodehydration.
Experimental Protocols
3.1 General Considerations & Safety
-
Vessel Choice: Use Quartz or Borosilicate glass vials rated for high pressure (10–20 bar).
-
Sublimation Control: Phthalic anhydride sublimes easily. Do not use open vessels. Use a capped system with a pressure release mechanism or a "cold finger" setup if using a single-mode reactor.
-
Safety: Always operate microwave reactors in a fume hood.
3.2 Protocol A: Solvent-Free Synthesis (Recommended)
Best for: Liquid amines, stable solid amines, and Green Chemistry compliance.
Reagents:
-
Phthalic Anhydride (1.0 equiv)[2]
-
Primary Amine (1.0 – 1.1 equiv)
-
Catalyst: Montmorillonite K-10 clay (20% w/w) OR 1 drop of DMF (as an energy transfer agent).
Step-by-Step Procedure:
-
Grinding: In a mortar, grind 1.0 mmol of phthalic anhydride and 1.1 mmol of the amine until a homogeneous mixture is formed.
-
Note: If the amine is liquid, simply mix in the reaction vial.
-
-
Loading: Transfer the mixture to a 10 mL microwave process vial. Add 1 drop of DMF if the mixture is dry; this increases the dielectric loss tangent (
), improving heating efficiency. -
Irradiation: Cap the vial. Irradiate at 300 W (or set temperature to 130°C ) for 2–5 minutes .
-
Ramp Time: 1 min.
-
Hold Time: 3 min.
-
-
Cooling: Allow the vessel to cool to 50°C using compressed air flow (built-in to most reactors).
-
Workup: Add 5 mL of cold ethanol or water to the solid residue. Sonicate for 1 minute to break up the solid.
-
Isolation: Filter the solid precipitate. Wash with cold water to remove unreacted amine/anhydride.
-
Purification: Recrystallize from hot ethanol if necessary.
3.3 Protocol B: Solvent-Mediated Synthesis
Best for: Heat-sensitive amines or when reagents are immiscible solids.
Reagents:
-
Phthalic Anhydride (1.0 equiv)[2]
-
Primary Amine (1.0 equiv)
-
Solvent: Glacial Acetic Acid (2–3 mL per mmol).
Procedure:
-
Dissolve reagents in acetic acid in a microwave vial.
-
Irradiate at 110°C for 5–10 minutes .
-
Pour the hot reaction mixture into crushed ice.
-
Filter the resulting precipitate.
Data Analysis & Validation
4.1 Comparative Efficiency: Thermal vs. Microwave
The following data illustrates the efficiency gains using Protocol A (Solvent-Free) compared to traditional reflux methods.
| Entry | Amine Substituent (R) | Thermal Method (Time / Yield) | Microwave Method (Time / Yield) | Improvement Factor (Time) |
| 1 | Phenyl (Aniline) | 4 hrs / 78% | 3 min / 92% | 80x |
| 2 | 4-Nitrophenyl | 6 hrs / 70% | 4 min / 88% | 90x |
| 3 | Benzyl | 3 hrs / 82% | 2.5 min / 95% | 72x |
| 4 | 2-Aminopyridine | 5 hrs / 65% | 5 min / 85% | 60x |
4.2 Characterization Checklist (Self-Validating System)
To ensure the protocol worked, verify the following spectral markers:
-
FT-IR: Disappearance of the N-H stretch (3300-3500 cm⁻¹) and appearance of the characteristic doublet carbonyl stretch of the imide system (approx. 1710 and 1770 cm⁻¹).
-
1H-NMR: Aromatic protons of the phthalimide ring typically appear as a multiplet at 7.8 – 8.0 ppm .
-
Melting Point: MW products often exhibit sharper melting points due to higher purity (lack of solvent inclusion).
Workflow Visualization
The following diagram outlines the logical flow for the Solvent-Free Protocol, including decision nodes for troubleshooting.
Figure 2: Operational workflow for the solvent-free synthesis of phthalimides, including a feedback loop for incomplete reactions.
Troubleshooting & Expert Insights
-
Problem: Low Yield / Sticky Solid.
-
Cause: Incomplete dehydration. The reaction stopped at the phthalamic acid stage.
-
Solution: Increase temperature to 140°C or add a chemical dehydrating agent like HMDS (Hexamethyldisilazane) to the reaction mixture.
-
-
Problem: Sublimation on Vial Walls.
-
Cause: Phthalic anhydride sublimed before reacting.
-
Solution: Ensure the amine and anhydride are intimately mixed (ground together) before heating. The formation of the salt/intermediate often happens upon contact, reducing volatility.
-
-
Problem: Vial Failure (Explosion).
-
Cause: Thermal runaway or pressure buildup from water release.
-
Solution: Use a vessel with a reliable pressure release cap. Ensure the volume of the reaction mixture does not exceed 10-15% of the vial volume to allow headspace for gas expansion.
-
References
-
Varma, R. S., et al. (2004). A convenient procedure for the synthesis of phthalimides under microwave irradiation.[3][4][5][6][7] Indian Journal of Chemistry.
-
Gawande, M. B., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides.[6] Der Pharma Chemica.[6]
-
RSC Advances Review. (2024). Phthalimides: developments in synthesis and functionalization.[3][5][6] RSC Advances.
-
BenchChem Application Note. (2025). Applications in the Synthesis of Novel Isoindolin-1,3-dione-Based Compounds.[1][2][8][9][10]
-
Asian Journal of Chemistry. (2012). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation.[3][6]
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield in the condensation of phthalic anhydride and 2-cyclohexen-1-amine
An in-depth guide for researchers, scientists, and drug development professionals on optimizing the condensation of phthalic anhydride and 2-cyclohexen-1-amine.
Technical Support Center: N-(cyclohex-2-en-1-yl)phthalimide Synthesis
Welcome to the technical support center for the synthesis of N-substituted phthalimides, focusing on the condensation reaction between phthalic anhydride and 2-cyclohexen-1-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to improve your reaction yields and obtain high-purity products. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Understanding the Reaction: Mechanism and Key Principles
The synthesis of N-(cyclohex-2-en-1-yl)phthalimide is a classic example of a dehydrative condensation reaction.[1] The process occurs in two main stages:
-
Amide Formation: The primary amine (2-cyclohexen-1-amine) acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-substituted phthalamic acid.
-
Imide Formation (Cyclization): With the application of heat, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation, eliminating a molecule of water to form the stable five-membered phthalimide ring.[1]
The overall reaction is an equilibrium process. Therefore, the efficient removal of water is a critical factor in driving the reaction towards the formation of the desired imide product.[2]
Caption: Reaction mechanism for phthalimide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. The troubleshooting logic is designed to help you systematically identify and resolve the root cause of suboptimal results.
Caption: Troubleshooting workflow for low yield.
Q1: My reaction shows low or no conversion of starting materials. What could be the cause?
A1: This issue typically points to insufficient activation energy or problems with reagent integrity.
-
Causality: The initial nucleophilic attack and the subsequent dehydration both require energy. If the reaction temperature is too low, the rate of reaction will be exceedingly slow. Contamination or degradation of the starting amine can also prevent the reaction from initiating.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the 2-cyclohexen-1-amine has not been oxidized or polymerized during storage. It should be a clear liquid. Phthalic anhydride should be a white, crystalline solid.
-
Increase Reaction Temperature: The dehydrative condensation often requires elevated temperatures to proceed efficiently.[3] Consider switching to a higher-boiling solvent or running the reaction under reflux conditions. For instance, refluxing in glacial acetic acid not only provides a high temperature but the acid also acts as a catalyst.[4][5]
-
Introduce a Catalyst: If thermal conditions alone are insufficient, the addition of a catalyst can significantly improve the reaction rate.
-
Q2: I've isolated a product, but the yield is low and my NMR spectrum shows a mixture of my desired imide and a significant amount of the phthalamic acid intermediate. How can I drive the reaction to completion?
A2: This is a classic sign of incomplete cyclization, meaning the dehydration step is the bottleneck.
-
Causality: The cyclization of the phthalamic acid intermediate is an equilibrium reaction. The presence of water, a byproduct of the reaction, can inhibit the forward reaction and even lead to the hydrolysis of the anhydride starting material.[8][9]
-
Troubleshooting Steps:
-
Increase Temperature and Reaction Time: Higher temperatures provide the necessary energy to overcome the activation barrier for dehydration.[10] Extend the reaction time and monitor the disappearance of the intermediate by TLC.
-
Actively Remove Water: Since water is a byproduct, its removal will shift the equilibrium towards the product, according to Le Chatelier's principle.
-
Azeotropic Distillation: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or xylene, using a Dean-Stark apparatus to continuously remove the water as it is formed.[2]
-
-
Use a Dehydrating Agent: Incorporating a chemical dehydrating agent, such as acetic anhydride, can consume the water as it is formed. When using acetic anhydride, it is often used with a base like anhydrous sodium acetate.[1]
-
Q3: My final product is impure, with side products that are difficult to remove. What are the likely side reactions and how can I prevent them?
A3: Impurities often arise from the presence of water or from thermal degradation at excessively high temperatures.
-
Causality:
-
Hydrolysis: If water is present in the reaction medium (e.g., wet solvent or reagents), phthalic anhydride can hydrolyze to phthalic acid.[9] This can complicate the reaction and purification.
-
Ammonium Salt Formation: In aqueous or protic solvents, the intermediate phthalamic acid can form a stable ammonium salt with the amine, which may not readily cyclize to the imide.[8]
-
Thermal Decomposition: While high temperatures are often necessary, excessively harsh conditions can lead to decomposition of the starting materials or the product.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Optimize Solvent Choice: Avoid protic solvents like water or alcohols if the goal is to synthesize the imide directly. Aprotic solvents such as toluene, xylene, or glacial acetic acid are generally preferred.[4][10]
-
Moderate Reaction Temperature: While heat is necessary, find the optimal temperature that promotes cyclization without causing degradation. A temperature range of 130-150°C is often a good starting point. Monitor the reaction for any color changes that might indicate decomposition.
-
Consider Solvent-Free Synthesis: Microwave-assisted, solvent-free reactions can sometimes provide high yields in very short reaction times, minimizing the opportunity for side reactions.[4]
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction? There is no single "best" solvent, as the optimal choice depends on the desired reaction conditions.
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst, often giving good yields at reflux.[5]
-
Toluene/Xylene: Excellent for azeotropic removal of water with a Dean-Stark trap, which is highly effective for driving the reaction to completion.[2]
-
Solvent-Free: Heating the neat mixture of reactants can be very efficient, especially with microwave irradiation.[4]
-
-
Do I need a catalyst? Not always. The thermal condensation of phthalic anhydride and an amine can proceed without a catalyst, but it may require higher temperatures and longer reaction times.[3] An acid catalyst (like acetic acid or a Lewis acid) can significantly accelerate the reaction, allowing for milder conditions and potentially higher yields.[6][11]
-
How can I effectively purify the final product, N-(cyclohex-2-en-1-yl)phthalimide?
-
Recrystallization: This is the most common method. After the reaction, the crude product can often be precipitated by pouring the reaction mixture into water.[11] The collected solid can then be recrystallized from a suitable solvent, such as ethanol, to yield the pure product.[5]
-
Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography can be used for further purification.[1]
-
-
What is the typical stoichiometry for this reaction? A 1:1 molar ratio of phthalic anhydride to 2-cyclohexen-1-amine is typically used. Using a slight excess of one reagent is generally not necessary unless there are known issues with the purity of one of the starting materials.
Data Summary and Protocols
Table 1: Influence of Reaction Conditions on Imide Synthesis
| Catalyst/Solvent System | Temperature (°C) | Typical Yield | Key Advantage | Reference |
| Glacial Acetic Acid | Reflux (~118°C) | Good to Excellent | Simple setup; solvent acts as a catalyst. | [4][5] |
| Toluene (with Dean-Stark) | Reflux (~111°C) | High | Efficient water removal drives equilibrium. | [2] |
| Sulphamic Acid (10 mol%) | 130°C | Excellent (up to 98%) | High catalytic efficiency. | [11] |
| Nb₂O₅ (heterogeneous) | 140°C | High | Reusable, water-tolerant Lewis acid catalyst. | [6][7] |
| Solvent-Free (Microwave) | 160°C | Excellent (up to 96%) | Very fast reaction times, high atom economy. | [4] |
Experimental Protocol: Synthesis of N-(cyclohex-2-en-1-yl)phthalimide using Glacial Acetic Acid
This protocol provides a reliable method for synthesizing the target compound.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 0.01 mol) and 2-cyclohexen-1-amine (0.97 g, 0.01 mol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux with stirring. The solids should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of cold water while stirring vigorously.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash the solid with additional water.
-
Purification: Dry the crude product and then recrystallize it from ethanol to obtain pure N-(cyclohex-2-en-1-yl)phthalimide as a white crystalline solid.
References
-
Hara, K., et al. (2016). Direct Synthesis of Cyclic Imides from Carboxylic Anhydrides and Amines by Nb2O5 as a Water‐Tolerant Lewis Acid Catalyst. ChemistrySelect. Available at: [Link]
-
Reddy, B. M. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. ResearchGate. Available at: [Link]
-
de Castro, P. P., et al. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Molecules. Available at: [Link]
-
Hara, K., et al. (2016). Direct Synthesis of Cyclic Imides from Carboxylic Anhydrides and Amines by Nb2O5 as a Water-Tolerant Lewis Acid Catalyst. ResearchGate. Available at: [Link]
-
Tran, T. T. T., et al. (2015). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. Available at: [Link]
- Hercules Powder Co. (1951). Reaction product of phthalic anhydride and a primary rosin amine. Google Patents.
-
Gholap, A. R., et al. (2009). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. Available at: [Link]
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. Available at: [Link]
-
Sprung, M. M. (1939). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2571716A - Reaction product of phthalic anhydride and a primary rosin amine - Google Patents [patents.google.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 10. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Purification strategies for removing unreacted phthalimide from 2-(Cyclohex-2-enyl)isoindoline-1,3-dione
[1]
Executive Summary & Chemical Logic
The Challenge: In the synthesis of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione (typically via Gabriel synthesis or Mitsunobu reaction), the most persistent impurity is often unreacted phthalimide . Both compounds are aromatic, crystalline solids with similar polarity, making separation via standard silica chromatography (TLC/Flash) difficult due to co-elution (streaking).[1]
The Solution:
The purification strategy relies on a distinct chemical difference: Acidity (
-
Phthalimide possesses an acidic imide proton (
) with a .[1] -
The Product (N-substituted phthalimide) has no acidic proton on the nitrogen.
By exploiting this difference, we can convert the impurity into a water-soluble salt while the product remains in the organic phase. This "Base Switch" strategy is superior to chromatography for bulk purification.[1]
Mechanism of Action
Figure 1: Chemo-selective partitioning schematic.[1] The acidic impurity is deprotonated and moves to the aqueous phase.
Standard Operating Procedures (SOPs)
Protocol A: The "Carbonate Wash" (Recommended)
Best for: Removing <20% phthalimide impurity without degrading the product.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude solid in DCM. Use approximately 10-15 mL of solvent per gram of crude material.[1] Ensure complete dissolution; sonicate if necessary.[1]
-
First Extraction: Transfer to a separatory funnel. Add an equal volume of 10%
.[1] -
Agitation: Shake vigorously for 2-3 minutes. Vent frequently. The basic environment (
) will deprotonate the unreacted phthalimide ( 8.3). -
Separation: Allow layers to separate. Collect the organic (bottom) layer.[1]
-
Note: The aqueous layer may turn slightly yellow/cloudy due to the phthalimide salt.
-
-
Second Extraction (Polishing): Wash the organic layer again with fresh 5%
to ensure complete removal.[1] -
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and dry the solvent.
-
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo.
Protocol B: Recrystallization (High Purity Requirement)
Best for: Final polishing after Protocol A, or if the product is highly crystalline.[1]
Solvent System: Ethanol (EtOH) or EtOH/Water.[1]
Step-by-Step:
-
Dissolve the crude solid in the minimum amount of boiling 95% Ethanol.
-
If the solution is dark, treat with activated charcoal and filter hot.[1]
-
Allow the solution to cool slowly to room temperature.
-
Critical Step: If phthalimide is the major impurity, it is less soluble in cold ethanol than many N-alkyl derivatives.[1] However, if you have already performed Protocol A, the remaining product should crystallize out while trace impurities stay in the mother liquor.
-
Filter the crystals and wash with cold hexanes or cold ethanol.
Technical Data & Troubleshooting
Solubility & Acidity Data
| Compound | pKa (approx) | Solubility (Water) | Solubility (DCM/EtOAc) | Solubility (5% Na2CO3) |
| Phthalimide (Impurity) | 8.3 (Acidic N-H) | Low | Moderate | High (Deprotonates) |
| Target Product | Neutral (No N-H) | Insoluble | High | Insoluble |
Troubleshooting Guide (FAQ)
Q1: I used NaOH instead of
Q2: The layers aren't separating (Emulsion). What do I do? A: Phthalimide salts can sometimes act as surfactants.[1][2]
-
Add solid NaCl to saturate the aqueous layer.[1]
-
Add a small amount of Methanol to the mixture.[1]
-
Filter the entire biphasic mixture through a Celite pad if particulate matter is stabilizing the emulsion.
Q3: Can I use Silica Chromatography? A: Yes, but it is often inefficient.[1] Phthalimide "streaks" on silica due to its acidity.[1] If you must run a column:
-
Pre-treatment: Wash the crude with base (Protocol A) before loading the column.
-
Eluent Modifier: Add 0.5% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + TEA).[1] This keeps the phthalimide deprotonated and sticking to the baseline, allowing your neutral product to elute cleanly.
Q4: How do I confirm the impurity is gone? A:
-
TLC: Run TLC (30% EtOAc in Hexane). Phthalimide usually has a lower
than the N-alkylated product and may streak. -
NMR: Look for the N-H proton of phthalimide (broad singlet around 11.0-11.5 ppm in DMSO-
or ).[1] If this peak is absent, the impurity is removed.
Decision Matrix
Use this flow to determine the correct purification path for your specific batch.
Figure 2: Purification workflow decision tree based on impurity levels.
References
-
Phthalimide Acidity & Properties
-
Purification of N-Alkylphthalimides (Gabriel Synthesis Context)
-
Base Stability of Phthalimides
-
Experimental Protocol Validation
Optimizing solvent selection for recrystallization of N-(2-cyclohexenyl)phthalimide
This technical guide is designed for researchers and process chemists working with N-(2-cyclohexenyl)phthalimide. It moves beyond basic textbook instructions to address the specific physicochemical challenges of this molecule, particularly the solubility differential between the product and its common impurities (unreacted phthalimide and allylic halides).
Current Status: Operational Topic: Purification & Solvent Optimization Ticket ID: REC-NCP-001
Core Logic: The Solubility Landscape
Successful recrystallization of N-(2-cyclohexenyl)phthalimide requires navigating a specific solubility window. The molecule consists of a rigid, polar phthalimide core and a lipophilic, non-polar cyclohexenyl ring.
-
The Target: N-(2-cyclohexenyl)phthalimide (Intermediate polarity).
-
Impurity A (The "Brick"): Unreacted Phthalimide / Potassium Phthalimide (Highly polar, high melting point, generally insoluble in organic solvents).
-
Impurity B (The "Oil"): 3-Bromocyclohexene or 3-Chlorocyclohexene (Non-polar liquid, highly soluble in organics).
The Strategy: You need a solvent that dissolves the Target at high temperatures but rejects it at low temperatures, while keeping Impurity B dissolved even when cold, and never dissolving Impurity A.
Solvent Selection Matrix
| Solvent System | Polarity Index | Dissolution Power (Hot) | Impurity Rejection (Phthalimide) | Recommendation Status |
| Ethanol (95% or Abs.) | 5.2 | High | Excellent (Remains solid) | Primary Choice |
| Isopropanol (IPA) | 3.9 | Moderate | Excellent | Secondary Choice (Use if oiling out occurs) |
| Ethyl Acetate / Hexane | Tunable | High | Good | Alternative (For high-purity polishing) |
| Toluene | 2.4 | High | Moderate | Not Recommended (Toxicity + hard to remove trace solvent) |
| Water | 9.0 | None | N/A | Anti-Solvent Only |
Standard Operating Procedure (SOP)
This protocol is optimized to minimize thermal stress on the allylic double bond (preventing oxidation/polymerization) while maximizing the removal of unreacted phthalimide.
Workflow Diagram
Figure 1: Decision pathway for the purification of N-(2-cyclohexenyl)phthalimide. Note the critical Hot Filtration step to remove unreacted starting material.
Step-by-Step Protocol
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Ethanol (95%) at a ratio of roughly 5 mL per gram of crude solid.
-
Expert Tip: Do not add all solvent at once. Add 75% of the estimated volume, heat to reflux, and add the rest only if needed.
-
-
Reflux: Heat the mixture to boiling (approx. 78°C).
-
Observation: You will likely see white, granular solids swirling that do not dissolve. Do not add more solvent. These are likely unreacted phthalimide or inorganic salts (KBr/KCl).
-
-
Hot Filtration (Critical): While the solution is boiling, filter it rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.
-
Why? This removes the high-melting impurities before the product crystallizes.
-
-
Crystallization: Allow the clear filtrate to cool to room temperature slowly .
-
Warning: Rapid cooling often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.
-
-
Harvest: Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes. Filter the white crystalline needles using vacuum filtration.
-
Wash: Wash the filter cake with a small amount of ice-cold ethanol . This washes away the mother liquor containing the oily halide impurities.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
A: This is a common thermodynamic issue with cyclohexenyl derivatives. It occurs when the limit of solubility (saturation) is reached at a temperature above the melting point of the solute in the solvent mixture.
-
The Fix: Reheat the mixture until it is a single phase. Add a small amount of additional solvent (dilute slightly) or switch to Isopropanol (IPA) . IPA has a higher boiling point and slightly different solubility parameters that often favor crystal lattice formation over liquid phase separation.
-
Seeding: If you have a single pure crystal from a previous batch, add it when the solution reaches room temperature.
Q: The crystals are yellow/orange. Is this normal?
A: No. Pure N-(2-cyclohexenyl)phthalimide should be white or off-white.
-
The Cause: Yellowing usually indicates oxidation of the allylic double bond or traces of free iodine/bromine if the starting material was old.
-
The Fix: Recrystallize again using Ethanol + Activated Charcoal. Boil with charcoal for 5 minutes, hot filter, and then crystallize.
Q: I have low yield (<50%). Where is my product?
A: It is likely remaining in the mother liquor.
-
The Cause: You may have used too much solvent (low supersaturation) or the product is too soluble in pure ethanol.
-
The Fix: Concentrate the mother liquor (rotary evaporator) to half its volume and cool again. Alternatively, add Water dropwise to the cold ethanol solution until turbidity persists, then cool. This "anti-solvent" method forces the hydrophobic product out of solution.
Q: How do I know if the insoluble solid in Step 3 is my product or impurity?
A: Perform a quick melting point check.
-
Phthalimide (Impurity): MP ~233°C.
-
N-(2-cyclohexenyl)phthalimide (Product): MP ~115-118°C.
-
If the solid doesn't melt by 150°C, filter it out—it is garbage.
Mechanistic Logic Diagram
Understanding why the separation works ensures you can adapt if conditions change.
Figure 2: Solubility thermodynamics. Ethanol is selected because it dissolves the lipophilic halide impurity too well (keeping it in solution) and the polar phthalimide impurity too poorly (allowing filtration), while the target molecule sits in the "Goldilocks" zone.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for phthalimide derivative purification).
-
Gabriel Synthesis Mechanism & Optimization. Master Organic Chemistry. (Detailed breakdown of the reaction and impurity profiles).
-
Solubility of Phthalimide Derivatives. Journal of Chemical & Engineering Data. (Data supporting the solubility trends of phthalimides in alcohols vs. toluene).
-
Organic Syntheses, Coll. Vol. 3. Benzyl Phthalimide Preparation. (Analogous protocol demonstrating the hot filtration technique for phthalimide removal).
Technical Support Center: Troubleshooting Low Conversion Rates in the Nucleophilic Substitution of 3-Bromocyclohexene
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions involving 3-bromocyclohexene. This substrate's unique allylic structure presents a complex mechanistic landscape where substitution and elimination pathways compete, often leading to suboptimal yields. This document provides in-depth troubleshooting strategies, validated protocols, and a mechanistic framework to enhance reaction efficiency and selectivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction with 3-bromocyclohexene shows low conversion to the desired product. What are the primary reasons?
A1: Low conversion is typically rooted in the inherent reactivity of the 3-bromocyclohexene substrate. As a secondary allylic halide, it can undergo multiple competing reaction pathways. The primary culprits are often:
-
Elimination Side Reactions: 3-bromocyclohexene readily undergoes E1 and E2 elimination to form the highly stable, conjugated 1,3-cyclohexadiene.[1][2] This is often favored by high temperatures and strongly basic nucleophiles.
-
Competing Substitution Mechanisms: The reaction can proceed via four different substitution pathways: Sₙ1, Sₙ2, and their allylic rearrangement counterparts, Sₙ1' and Sₙ2'.[3] If conditions are not optimized for a single pathway, a complex mixture of products can result, making the desired product's yield appear low.
-
Poor Nucleophile Choice: Using a nucleophile that is too sterically hindered or too basic can favor elimination over substitution.[4][5]
-
Incorrect Solvent Selection: The solvent plays a critical role in stabilizing intermediates and influencing the reaction mechanism. An inappropriate solvent can slow the desired substitution pathway or accelerate side reactions.[6]
Q2: Which substitution mechanism (Sₙ1, Sₙ2, or allylic rearrangement) should I expect?
A2: The dominant mechanism depends entirely on your reaction conditions.
-
Sₙ1/Sₙ1' is favored by conditions that stabilize a carbocation intermediate. 3-Bromocyclohexene is particularly prone to this pathway because the departure of the bromide leaving group forms a resonance-stabilized allylic carbocation.[7][8] This pathway is promoted by polar protic solvents (e.g., water, ethanol) and weak, non-basic nucleophiles.
-
Sₙ2/Sₙ2' is favored by conditions that allow for a concerted, bimolecular reaction. This requires a strong, non-basic nucleophile and a polar aprotic solvent (e.g., DMSO, DMF, acetone) that solvates the counter-ion but leaves the nucleophile "naked" and highly reactive.[9] Steric hindrance at the reaction center is a critical factor for Sₙ2 reactions.[5][10]
Q3: How can I minimize the formation of 1,3-cyclohexadiene, the elimination byproduct?
A3: To suppress elimination in favor of substitution, you must carefully control the basicity of the nucleophile and the reaction temperature.
-
Use a Non-Basic or Weakly Basic Nucleophile: Select nucleophiles with high nucleophilicity but low basicity. Azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent examples. Avoid strongly basic nucleophiles like alkoxides (RO⁻) or hydroxides (OH⁻) unless absolutely necessary.[4]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can significantly favor the substitution pathway.
-
Avoid Bulky Nucleophiles/Bases: Sterically hindered nucleophiles can act as bases by abstracting a proton from the substrate rather than attacking the electrophilic carbon.[11]
Q4: My reaction is yielding a mixture of direct substitution (at C3) and rearranged (at C1) products. How can I improve selectivity?
A4: The formation of a product mixture indicates that both direct (Sₙ2) and rearranged (Sₙ2') or carbocation-mediated (Sₙ1/Sₙ1') pathways are active. To improve selectivity for the direct Sₙ2 product, you must use conditions that strongly favor a bimolecular mechanism: a high concentration of a strong, non-basic nucleophile in a polar aprotic solvent. Conversely, to favor the rearranged product, conditions that promote the formation and equilibration of the allylic carbocation (Sₙ1/Sₙ1') would be employed, though this often leads to mixtures.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental outcomes and provides a logical path to resolving them.
Issue 1: Low or No Conversion of Starting Material
If your analysis (TLC, GC-MS) shows a significant amount of unreacted 3-bromocyclohexene, consider the following causes.
-
Possible Cause A: Poor Nucleophile Reactivity
-
Diagnosis: The chosen nucleophile may be too weak or sterically hindered to effectively attack the substrate under the applied conditions. For Sₙ2 reactions, nucleophile strength is paramount.[9]
-
Solution:
-
Switch to a Stronger Nucleophile: If using a neutral nucleophile (e.g., an amine), consider its conjugate base (an amide) if compatible with the substrate. For halide exchange, iodide is a much better nucleophile than chloride.
-
Change the Solvent: If using a polar protic solvent, which can cage the nucleophile through hydrogen bonding, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[12]
-
Increase Concentration: The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[10][13] Increasing the nucleophile concentration can accelerate the reaction.
-
-
-
Possible Cause B: Incorrect Temperature
-
Diagnosis: The reaction may lack sufficient thermal energy to overcome the activation barrier.
-
Solution: While high temperatures can promote elimination, a modest increase in temperature (e.g., from 25 °C to 50 °C) can often increase the rate of substitution without significantly favoring side reactions. Monitor the reaction closely by TLC or GC for the appearance of byproducts as you increase the heat.
-
-
Possible Cause C: Inactive Starting Material
-
Diagnosis: The 3-bromocyclohexene may have degraded upon storage. Allylic halides can be unstable.
-
Solution:
-
Verify Purity: Check the purity of the starting material via ¹H NMR or GC-MS.
-
Purify: If necessary, purify the 3-bromocyclohexene by vacuum distillation before use.[14]
-
-
Issue 2: Elimination is the Major Product
If you observe 1,3-cyclohexadiene as the primary product, the reaction conditions are favoring elimination.
-
Possible Cause A: Nucleophile is Acting as a Base
-
Diagnosis: This is the most common cause. Strong, sterically hindered nucleophiles (e.g., potassium tert-butoxide) are classic reagents for promoting E2 elimination.[4] Even less hindered but strong bases like sodium ethoxide can cause significant elimination.
-
Solution: Refer to the Nucleophile Selection Guide (Table 2) and choose a nucleophile with a better nucleophilicity-to-basicity ratio. For example, instead of NaOH to make an alcohol, consider using sodium acetate followed by hydrolysis.
-
-
Possible Cause B: High Reaction Temperature
-
Diagnosis: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (TΔS) becomes more significant at higher temperatures. Elimination reactions produce more molecules than substitution reactions, leading to a positive entropy change (ΔS > 0), making them more favorable at elevated temperatures.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Troubleshooting Decision Tree
This flowchart provides a logical workflow for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting low conversion rates.
Section 3: Mechanistic Deep Dive & Key Pathways
Understanding the competing mechanisms is crucial for rational optimization. 3-Bromocyclohexene is a nexus of Sₙ1, Sₙ2, E1, and E2 reactivity, complicated by potential allylic rearrangements.
Competing Reaction Pathways
The choice of nucleophile and solvent dictates which pathway dominates. The stability of the allylic carbocation intermediate makes Sₙ1 and E1 pathways particularly accessible, while the secondary nature of the halide allows for Sₙ2 as well. The formation of a conjugated diene makes E2 a highly favorable pathway with strong bases.[1][2]
Caption: Competing Sₙ1, Sₙ2, E1, and E2 pathways for 3-bromocyclohexene.
Section 4: Data & Protocols
Table 1: Influence of Solvent on Reaction Pathway
The solvent's ability to stabilize or destabilize reactants, transition states, and intermediates is a primary factor in determining the reaction mechanism.[11]
| Solvent Type | Examples | Mechanism Favored | Rationale |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Sₙ1 / E1 | Stabilizes both the departing leaving group and the carbocation intermediate through hydrogen bonding. It solvates and deactivates strong nucleophiles.[5] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile (MeCN) | Sₙ2 | Solvates the cation but not the anionic nucleophile, making the nucleophile more reactive. Does not effectively stabilize carbocations.[9] |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride (CCl₄) | Generally disfavored | Does not effectively dissolve ionic nucleophiles or stabilize charged intermediates/transition states. Often used for radical reactions.[15] |
Table 2: Nucleophile Selection Guide
The ideal nucleophile for substitution on this substrate is one with high nucleophilicity and low basicity.
| Nucleophile | Formula | Type | Basicity | Notes & Recommendations |
| Azide | N₃⁻ | Excellent | Weak | Ideal for Sₙ2. Minimizes elimination. Product can be reduced to an amine.[12] |
| Iodide | I⁻ | Excellent | Very Weak | Excellent for Sₙ2 (Finkelstein reaction). |
| Thiolate | RS⁻ | Excellent | Moderate | Highly nucleophilic; generally favors substitution over elimination. |
| Cyanide | CN⁻ | Good | Moderate | Good for Sₙ2. Can lead to some elimination if heated. |
| Acetate | CH₃COO⁻ | Fair | Weak | A good choice to form alcohols via hydrolysis of the ester intermediate, avoiding the strongly basic hydroxide. |
| Hydroxide | OH⁻ | Strong | Strong | High risk of E2 elimination. Use with caution at low temperatures.[4] |
| Ethoxide | EtO⁻ | Strong | Strong | Very high risk of E2 elimination. Generally not recommended unless elimination is desired.[4] |
Protocol 1: Optimized General Procedure for Sₙ2-type Substitution
This protocol is designed to maximize the yield of the direct substitution product by favoring the Sₙ2 pathway.
-
Reagent Preparation: Dry the polar aprotic solvent (e.g., DMF) over molecular sieves. Ensure the nucleophile (e.g., Sodium Azide, 1.2 equivalents) and 3-bromocyclohexene (1.0 equivalent) are pure.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile and the dry solvent.
-
Addition of Substrate: Cool the nucleophile solution to 0 °C in an ice bath. Dissolve the 3-bromocyclohexene in a small amount of the dry solvent and add it dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC or GC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).
-
Extraction & Washing: Extract the aqueous layer three times with the organic solvent. Combine the organic layers and wash with water, followed by brine to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Filo. (2023, November 4). Which reacts faster in an E2 reaction: 3-bromocyclohexene or Bromo cyc..
- Vaia.
- Vaia. 3-bromocyclohexene or Bromo cyclohexane? b. Which reacts faster in an E 1 reaction?
- Pearson. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha...
- Pearson. a. Which reacts faster in an E2 reaction: 3-bromocyclohexene or b...
-
Angewandte Chemie International Edition. (2023). Redox Reorganization: Aluminium Promoted 1,5‐Hydride Shifts Allow the Controlled Synthesis of Multisubstituted Cyclohexenes.[Link]
-
ACS Omega. (2018). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions.[Link]
- Chemistry LibreTexts. (2024, September 24). 10.
-
Chemical Communications. (2011). Synthesis of substituted[2]dendralenes and their unique cycloaddition reactions.[Link]
- Pearson. 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substi...
- Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips.
-
Taylor & Francis Online. (2011, June 14). 3,6-Disubstituted Cyclohexenones in the Synthesis of New Three Ring Liquid Crystalline Compounds with the Negative Dielectric Anisotropy.[Link]
- Sathee Forum. (2025, July 10). Major product of the following reaction is :.
- Quora. (2021, November 18). Why is 3-bromocyclohexene and Bromomethyl benzene both can undergo SN1 reaction even though one is secondary and another is primary halides?
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.[Link]
- Chemistry Stack Exchange. (2017, January 17).
- University of Calgary. TOPIC 7.
-
SPIE Digital Library. (1995). 3,6-disubstituted cyclohex-2-en-1-ones as intermediates for synthesis of liquid crystals with lateral substituted cyclohexane or benzene rings.[Link]
- MedLife Mastery. (2025, February 1). SN2 v.s.
- Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions? : r/OrganicChemistry.
- Nimc. (2026, January 6). SN1 Vs SN2: Key Differences You Need To Know.
- Vaia. Reaction of HBr with 3 -methylcyclohexene yields a mixture of four products: cis -.
- YouTube. (2017, August 27).
- YouTube. (2020, April 13). 7 SN1 vs SN2 Reactions.
- Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.[Link]
- University of Calgary. Ch 8 : Solvent Effects.
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
-
PrepChem.com. Preparation of 3-bromocyclohexene.[Link]
- Chemistry LibreTexts. (2020, May 18). 14.
- Dalal Institute.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
- YouTube. (2021, May 29). Conformational Analysis /Part2/ Nucleophilic substitution reaction of cyclohexane / AJT Chemistry.
- BenchChem. Technical Support Center: Optimizing Nucleophilic Substitution on 6-Chloro-1-hexanol.
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.[Link]
-
ChemRxiv. (2021). Nucleophilic Substitution Reactions of Cyclic Thiosulfinates Are Accelerated by Hyperconjugative Interactions.[Link]
Sources
- 1. a. Which reacts faster in an E2 reaction: 3-bromocyclohexene or Bromo cyc.. [askfilo.com]
- 2. vaia.com [vaia.com]
- 3. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 4. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 5. medlifemastery.com [medlifemastery.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]
- 8. quora.com [quora.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. prepchem.com [prepchem.com]
- 15. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
Controlling hydrolysis of the imide ring under basic reaction conditions
The following guide is structured as a Technical Support Center resource for a specialized bioconjugation and organic synthesis provider. It addresses the dual nature of imide hydrolysis: a degradation pathway to be avoided during reagent storage/handling, and a stabilization strategy to be enforced after bioconjugation.
Topic: Controlling Hydrolysis of the Imide Ring (Phthalimide, Maleimide, Succinimide) Ticket ID: INC-4092-Hydrolysis Status: Resolved (Knowledge Base Article) Audience: Process Chemists, ADC Formulation Scientists
Executive Summary: The Imide Hydrolysis Paradox
Imide rings are electrophilic species susceptible to nucleophilic attack by hydroxide ions (
-
The Problem (Pre-Conjugation): Premature hydrolysis of maleimide linkers converts the reactive double bond into an unreactive maleamic acid, killing conjugation efficiency.
-
The Solution (Post-Conjugation): Controlled hydrolysis of the succinimide ring (the product of conjugation) prevents the Retro-Michael reaction, thereby permanently locking the drug to the antibody.
This guide provides protocols to suppress hydrolysis during synthesis and promote it for stabilization.[1]
Diagnostic Workflow & Mechanism
Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your hydrolysis issues.
Figure 1: Decision matrix for diagnosing imide stability issues. Blue nodes indicate process stages; Red nodes indicate failure modes; Yellow nodes indicate corrective actions.
The Mechanism of Base-Catalyzed Hydrolysis
Understanding the mechanism is critical for control. The reaction is second-order: first-order with respect to the imide and first-order with respect to hydroxide ion concentration [
-
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the imide.[2]
-
Tetrahedral Intermediate: A short-lived intermediate forms.
-
Ring Opening: The
bond cleaves, releasing the ring strain and forming the amic acid (carboxylate + amide).
Key Insight: Electron-Withdrawing Groups (EWGs) on the nitrogen (e.g., Phenyl, Fluorophenyl) increase the electrophilicity of the carbonyl, accelerating hydrolysis by orders of magnitude [1].
Quantitative Data: Hydrolysis Kinetics
The following data illustrates the sensitivity of the imide ring to pH and substitution patterns. Use this to select the appropriate linker or reaction condition.
Table 1: Comparative Hydrolysis Rates of N-Substituted Maleimides (pH 7.4, 25°C)
| N-Substituent | Electronic Effect | Approx. Half-Life ( | Stability Risk |
| N-Ethyl / N-Alkyl | Weakly Donating | > 20 Hours | Low |
| N-Cyclohexyl (SMCC) | Steric Hindrance | > 24 Hours | Very Low |
| N-Phenyl | Weak EWG | ~ 1 - 2 Hours | Moderate |
| N-Bromophenyl | Strong EWG | < 20 Minutes | Critical |
| N-Methoxycarbonyl | Strong EWG | < 5 Minutes | Critical |
Data derived from kinetic studies on maleimide stability [2, 3].
Standard Operating Procedures (SOPs)
Protocol A: Preventing Hydrolysis During Bioconjugation
Objective: Maintain maleimide integrity during thiol-ene conjugation.
Reagents:
-
Buffer: PBS or HEPES (Avoid primary amines like Tris which can cause aminolysis).
-
Additives: EDTA (1-5 mM) to chelate metals that catalyze oxidation/hydrolysis.
Step-by-Step:
-
Preparation: Dissolve the maleimide linker in water-miscible organic solvent (DMA or DMSO) immediately before use. Do not store aqueous stock solutions.
-
pH Adjustment: Adjust the protein solution to pH 6.5 – 7.0 .
-
Why? At pH 7.0, the reaction rate of maleimide with thiols (
) is faster than hydrolysis ( ). At pH > 8.0, hydrolysis becomes competitive [4].
-
-
Temperature: Perform conjugation at 4°C to 20°C . Avoid 37°C until the reaction is complete.
-
Quenching: Once conjugation is confirmed (via LC-MS), quench excess maleimide with excess thiol (e.g., N-acetylcysteine) or lower pH to 6.0 for storage.
Protocol B: Controlled Ring-Opening (Self-Stabilization)
Objective: Force hydrolysis of the thiosuccinimide ring after conjugation to prevent the Retro-Michael reaction.
Step-by-Step:
-
Verification: Ensure all free maleimide has been quenched or removed (via desalting column).
-
pH Shift: Buffer exchange or titrate the conjugate solution to pH 8.5 – 9.0 using Borate buffer.
-
Incubation: Incubate at 37°C for 2–16 hours .
-
Monitoring: Analyze aliquots via Hydrophobic Interaction Chromatography (HIC) or LC-MS. The hydrolyzed product (succinamic acid) is more hydrophilic and will shift to an earlier retention time (RP-HPLC) or later retention time (HIC) compared to the ring-closed succinimide.
-
-
Neutralization: Once conversion >95%, adjust pH back to formulation levels (typically pH 6.0 – 7.0) to stop further peptide degradation (e.g., deamidation).
Frequently Asked Questions (FAQ)
Q1: Why does my N-phenyl maleimide linker hydrolyze before I can even add the protein? A: N-aryl maleimides are highly susceptible to base hydrolysis due to the resonance withdrawal of electrons from the nitrogen, making the carbonyls hyper-electrophilic.
-
Fix: If you must use N-aryl linkers, keep the pH strict (pH 6.0) and work fast. Alternatively, switch to an alkyl-maleimide (like SMCC) if the structural rigidity of the phenyl group is not strictly required.
Q2: Can I use Tris buffer for maleimide reactions? A: No. Tris contains a primary amine. While maleimides react much faster with thiols, given enough time or high pH, the amine in Tris can react with the maleimide (aminolysis) or catalyze ring opening. Use Phosphate, HEPES, or MOPS.
Q3: I see a mass shift of +18 Da in my LC-MS data. What is this?
A: +18 Da corresponds to the addition of water (
-
If Pre-conjugation: Your linker is dead.
-
If Post-conjugation: Your linker is stabilized.
Q4: How do "Self-Hydrolyzing" Maleimides work? A: These are engineered linkers containing a basic group (like an amine) near the maleimide. This group acts as an intramolecular general base, grabbing a proton from a water molecule and directing the resulting hydroxide to attack the carbonyl. This ensures rapid hydrolysis at neutral pH after conjugation [5].
References
-
Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society.[3] Link
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Link
-
Kalia, J., & Raines, R. T. (2007). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Cited for comparative hydrolytic mechanisms).[3] Link
-
BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates.[4][5][6][7][][9][10] BOC Sciences Technical Guides.
-
Lyon, R. P., et al. (2014).[9] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Link
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolution of enantiomers of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione via chiral chromatography
Technical Overview & Mechanism
This guide details the chromatographic resolution of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione (CAS: 1541-26-0). This molecule features a phthalimide moiety attached to a cyclohexenyl ring. The chirality arises from the asymmetric carbon at the C1 position of the cyclohexene ring (the point of nitrogen attachment).
Separation Challenge: The phthalimide group is a rigid, planar chromophore, while the cyclohexenyl ring provides steric bulk. Successful separation relies on the "three-point interaction" model:
-
-
Interactions: Between the phthalimide aromatic ring and the phenylcarbamate groups of the stationary phase. -
Hydrogen Bonding: Between the imide carbonyls and the NH/C=O groups of the polysaccharide backbone.
-
Steric Inclusion: The cyclohexenyl ring fitting into the chiral grooves of the amylose or cellulose polymer.
Primary Recommendation: Based on structural analogues (Thalidomide, Pomalidomide), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) are the most effective stationary phases for this class .
Standard Operating Procedure (SOP)
Recommended Screening Conditions
Do not start with complex gradients. Use these isocratic conditions to establish a baseline.
| Parameter | Condition A (Primary) | Condition B (Alternative) |
| Column | Amylose-based (e.g., Chiralpak AD-H / IA) | Cellulose-based (e.g., Chiralcel OD-H / IB) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | n-Hexane : Ethanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 20°C - 35°C |
| Detection | UV @ 254 nm (Phthalimide | UV @ 220 nm |
| Sample Conc. | 1.0 mg/mL in Mobile Phase | 1.0 mg/mL in EtOH |
Critical Protocol Steps
-
Column Conditioning: Equilibrate the column with 20 column volumes of the mobile phase before injection.
-
Solubility Check: The target compound is lipophilic. If using pure methanol/acetonitrile (Polar Organic Mode), ensure the sample does not precipitate in the injector loop.
-
Thermodynamic Control: If resolution (
) is between 1.0 and 1.5, lower the temperature to 15°C. Enantioseparation in this class is often enthalpy-driven; lower temperatures increase the separation factor ( ).
Decision Logic & Workflow
The following diagram illustrates the logic for optimizing the separation if the standard conditions fail.
Caption: Optimization workflow for N-substituted phthalimide resolution. Priority is given to temperature and solvent modification before column switching.
Troubleshooting & FAQs
Q1: I am seeing peak tailing. Should I add an additive?
A: Generally, no. Unlike chiral amines or acids, 2-(Cyclohex-2-enyl)isoindoline-1,3-dione is a neutral imide. It lacks strong basic or acidic functional groups that typically interact with residual silanols to cause tailing.
-
Diagnosis: If tailing occurs, it is likely due to column void volume issues or low solubility in the mobile phase.
-
Action: Check the frit of your column. If the sample solvent is stronger (e.g., pure THF) than the mobile phase (Hexane), you will see "solvent effect" tailing. Dissolve the sample in the mobile phase.[1]
Q2: The elution order reversed when I switched from IPA to Methanol. Is this normal?
A: Yes, this is a documented phenomenon known as Solvent-Dependent Reversal . On amylose-based columns (Chiralpak AD), the conformation of the polymer strands can change slightly depending on whether the alcohol modifier is bulky (IPA) or small (MeOH). This alters the shape of the chiral cavity .[2]
-
Implication: You must re-validate the elution order (using a pure enantiomer standard or optical rotation) whenever you change the alcohol modifier. Do not assume the first peak is always the (
)-enantiomer.
Q3: My retention times are drifting.
A: Phthalimide derivatives are susceptible to hydrolysis (ring-opening) in the presence of moisture and base, forming the corresponding phthalamic acid.
-
Check: Is your mobile phase "wet"?
-
Action: Use HPLC-grade solvents. Avoid adding basic additives (DEA/TEA) unless absolutely necessary, as they catalyze ring opening of the imide.
Q4: Can I use this method for preparative isolation?
A: Yes. The solubility of phthalimides in Hexane/IPA is moderate. For preparative loadability:
-
Switch to Dichloromethane (DCM) / Hexane mixtures if the column is "Immobilized" (e.g., Chiralpak IA/IC).
-
Warning: Do NOT use DCM on coated columns (AD-H, OD-H) as it will strip the stationary phase and destroy the column.
-
For coated columns, increase the alcohol percentage (e.g., 20-30% EtOH) to increase solubility, accepting a slight loss in resolution.
Expected Performance Data
Based on aggregate data for N-substituted phthalimide analogues.
| Variable | Typical Value Range | Notes |
| Selectivity ( | 1.2 – 1.8 | High selectivity is common for this rigid pharmacophore. |
| Resolution ( | 2.5 – 8.0 | Baseline separation is usually easily achieved. |
| Elution Order | Variable | Often ( |
| Plate Count ( | > 8,000 | Ensure system dead volume is minimized. |
References
-
Foroughbakhshfasaei, M., et al. (2021).[2][3][4] Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Molecules, 27(1), 111.[3]
-
Mskhiladze, A., et al. (2013).[4] Enantioseparation of Chiral Antimycotic Drugs by HPLC... with Emphasis on Enantiomer Elution Order. Chromatographia, 76, 21-22.[4]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - Repository of the Academy's Library [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shift Assignment of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione
This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 2-(Cyclohex-2-enyl)isoindoline-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the proton environments within the molecule, supported by experimental data and established NMR principles. We will explore the influential factors governing the chemical shifts, such as the anisotropic effects of the phthalimide group and the conformational dynamics of the cyclohexene ring.
The accurate assignment of ¹H NMR signals is paramount for the structural elucidation and purity assessment of novel chemical entities. For a molecule like 2-(Cyclohex-2-enyl)isoindoline-1,3-dione, which incorporates both a rigid aromatic system and a flexible alicyclic moiety, this task presents a unique set of challenges and learning opportunities. This guide aims to provide a comprehensive reference, comparing experimentally observed data with predicted values and data from analogous structures to facilitate a deeper understanding of its spectroscopic properties.
Molecular Structure and Proton Numbering
To facilitate a clear discussion, the protons of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione are numbered as follows:
Caption: Structure of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione with proton numbering.
Experimental Protocol: ¹H NMR Spectrum Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data. The following methodology is recommended for the analysis of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.[2][3]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
The number of scans can be adjusted based on the sample concentration, with 16 or 32 scans typically being sufficient.
3. Data Acquisition and Processing:
-
Acquire the free induction decay (FID) signal.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) to deduce spin-spin coupling information.[4][5]
Caption: Standardized workflow for acquiring the ¹H NMR spectrum.
Comparative Analysis of Chemical Shifts
The ¹H NMR spectrum of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione is characterized by distinct regions corresponding to the aromatic protons of the phthalimide group and the aliphatic and olefinic protons of the cyclohexene ring.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Observed Multiplicity | Key Influencing Factors |
| H-7', H-10' (Phthalimide) | 7.80 - 7.90 | Multiplet | Aromatic ring current, deshielding by carbonyl groups. |
| H-8', H-9' (Phthalimide) | 7.70 - 7.80 | Multiplet | Aromatic ring current. |
| H-2, H-3 (Olefinic) | 5.80 - 6.10 | Multiplet | Deshielding due to sp² hybridization. |
| H-1 (Allylic, Methine) | 4.80 - 5.20 | Multiplet | Deshielding by adjacent double bond and nitrogen atom. |
| H-4, H-6 (Allylic, Methylene) | 1.90 - 2.30 | Multiplet | Deshielding by adjacent double bond. |
| H-5 (Aliphatic, Methylene) | 1.50 - 1.80 | Multiplet | Shielded aliphatic environment. |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.
In-depth Discussion of Chemical Shift Assignments
Phthalimide Protons (H-7' to H-10'): The four protons on the benzene ring of the phthalimide moiety typically appear as two multiplets in the downfield region of the spectrum (7.70-7.90 ppm). This significant downfield shift is a result of two primary effects:
-
Anisotropic Effect of the Carbonyl Groups: The C=O bonds exhibit magnetic anisotropy, creating a deshielding cone that affects the ortho protons (H-7' and H-10') more strongly than the meta protons (H-8' and H-9').[6]
-
Aromatic Ring Current: The delocalized π-electrons of the benzene ring generate a ring current in the presence of an external magnetic field, which deshields the protons attached to the ring.[7]
In many N-substituted phthalimides, these protons often appear as a complex multiplet due to second-order coupling effects.[2][8] For instance, in various N-substituted phthalimides, the aromatic protons are observed in the range of 7.34-7.80 ppm.[8]
Cyclohexene Protons:
-
Olefinic Protons (H-2, H-3): These protons, directly attached to the double bond, are found in the range of 5.80-6.10 ppm. Their chemical shift is characteristic of vinylic protons.[1] In unsubstituted cyclohexene, these protons resonate around 5.66 ppm.[9] The slight downfield shift in the title compound can be attributed to the electronic influence of the nearby phthalimide group.
-
Allylic Methine Proton (H-1): This proton is attached to the carbon bearing the nitrogen atom and is also allylic to the double bond. This unique position results in a significant downfield shift to approximately 4.80-5.20 ppm. The strong deshielding is caused by the combined inductive effect of the electronegative nitrogen atom and the anisotropic effect of the adjacent double bond.
-
Allylic Methylene Protons (H-4, H-6): These protons are adjacent to the double bond and are thus deshielded compared to typical aliphatic methylene protons, appearing in the region of 1.90-2.30 ppm. In cyclohexene, the allylic protons are observed at around 1.99 ppm.[9]
-
Aliphatic Methylene Protons (H-5): Being the furthest from the electron-withdrawing groups and the double bond, these protons are the most shielded of the cyclohexene ring, with a chemical shift in the range of 1.50-1.80 ppm. This is comparable to the remaining ring protons in cyclohexene, which appear around 1.61 ppm.[9][10]
The complex splitting patterns observed for the cyclohexene protons are a result of both geminal and vicinal coupling.[4][11] The half-chair conformation of the cyclohexene ring leads to different coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons.[11]
Caption: Factors influencing the ¹H NMR chemical shifts.
Comparison with Alternative Structures
To further validate the chemical shift assignments, it is instructive to compare the spectrum of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione with those of simpler, related molecules.
1. Cyclohexene: As previously mentioned, the olefinic protons of cyclohexene appear at ~5.66 ppm, the allylic protons at ~1.99 ppm, and the remaining aliphatic protons at ~1.61 ppm.[9][10] The introduction of the bulky and electron-withdrawing phthalimide group at the C-1 position in the title compound causes a downfield shift for all protons, most dramatically for the H-1 proton.
2. N-Alkylphthalimides: In simple N-alkylphthalimides, the protons on the carbon directly attached to the nitrogen (the α-protons) typically resonate in the range of 3.6-4.2 ppm. For example, in N-ethylphthalimide, the -CH₂- group appears around 3.8 ppm. The significantly more downfield shift of H-1 in 2-(Cyclohex-2-enyl)isoindoline-1,3-dione (~4.8-5.2 ppm) highlights the additional deshielding effect of the allylic position.
3. Predictive Models: Several computational methods exist for predicting ¹H NMR chemical shifts, ranging from empirical database methods to quantum mechanical calculations.[12][13][14][15] While these models can provide useful initial estimates, their accuracy can be limited, especially for conformationally flexible molecules.[12][13] For instance, density functional theory (DFT) calculations can predict ¹H shifts with a root mean square error of 0.2-0.4 ppm, which, while helpful, may not be sufficient for unambiguous assignment of closely spaced signals.[12]
Conclusion
The ¹H NMR spectrum of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione presents a rich source of structural information. The chemical shifts of the protons are governed by a combination of factors including aromatic ring currents, the anisotropic effects of carbonyl groups and the carbon-carbon double bond, inductive effects of the nitrogen atom, and the conformational properties of the cyclohexene ring. By comparing the experimental data with that of simpler analogous structures and considering established NMR principles, a confident and accurate assignment of all proton signals can be achieved. This guide provides a foundational framework for researchers working with this and structurally related compounds, facilitating their characterization and further investigation.
References
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Vertex AI Search.
- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- Anker, L. S., et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry.
- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry.
- Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA. (2015). Semantic Scholar.
- Wang, L., et al. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Royal Society of Chemistry.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
- Doc Brown's Chemistry. (2025).
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Harris, R. K., & Wasylishen, R. E. (Eds.). (n.d.). Applications of spin–spin couplings. Nuclear Magnetic Resonance: Volume 44.
- Cyclohexene(110-83-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Chemical shifts. (n.d.). University of Potsdam.
- The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling.
- Spin-Spin Coupling. (n.d.). University College London.
Sources
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- 6. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the Synthesis of Cyclohexenyl Amines: Gabriel Synthesis vs. Mitsunobu Reaction
Introduction: The Significance of Cyclohexenyl Amines in Medicinal Chemistry
Cyclohexenyl amine scaffolds are privileged structures in modern drug discovery, forming the core of a diverse range of therapeutic agents. Their conformational rigidity and the stereochemical complexity they introduce are crucial for specific molecular recognition at biological targets. Consequently, the efficient and stereocontrolled synthesis of these motifs is a paramount concern for medicinal chemists and process development scientists. This guide provides an in-depth comparison of two prominent methods for the synthesis of primary cyclohexenyl amines: the classical Gabriel synthesis and the versatile Mitsunobu reaction. We will delve into the mechanistic underpinnings of each reaction, present representative experimental data, and offer practical guidance for selecting the optimal synthetic route.
Mechanistic Overview: Two Divergent Pathways to a Common Goal
The Gabriel synthesis and the Mitsunobu reaction approach the synthesis of primary amines from fundamentally different starting materials: the former from an alkyl halide and the latter from an alcohol. This distinction has profound implications for substrate scope, stereochemical outcome, and reaction compatibility.
The Gabriel Synthesis: A Classic SN2 Approach
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a robust method for preparing primary amines that avoids the overalkylation often encountered with the direct alkylation of ammonia.[1][2] The reaction proceeds in two main stages:
-
N-Alkylation: The potassium salt of phthalimide, a bulky, non-basic nitrogen nucleophile, displaces a halide from a primary or, less commonly, a secondary alkyl halide via an SN2 mechanism.[3][4] The use of phthalimide as a protected form of ammonia is key to preventing multiple alkylations.[5]
-
Deprotection: The resulting N-alkylphthalimide is cleaved, typically under harsh acidic or basic conditions, or more mildly using hydrazine (the Ing-Manske procedure), to release the desired primary amine.[2][3]
For the synthesis of cyclohexenyl amines, the Gabriel synthesis would typically involve the reaction of a cyclohexenyl halide with potassium phthalimide. However, the SN2 nature of the reaction imposes significant limitations. Secondary halides, such as those derived from cyclohexenol, are poor substrates due to steric hindrance, which can lead to low yields and the competing E2 elimination pathway, resulting in the formation of dienes.[6]
The Mitsunobu Reaction: Inversion of Stereochemistry at an Alcoholic Center
The Mitsunobu reaction, discovered by Oyo Mitsunobu in the 1960s, is a powerful tool for the stereospecific conversion of alcohols to a wide range of functional groups, including amines.[7] The reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[7] The key steps are:
-
Activation of the Alcohol: The PPh3 and DEAD react to form a betaine, which then activates the alcohol to form an alkoxyphosphonium salt, a good leaving group.[8]
-
Nucleophilic Displacement: A suitable nitrogen nucleophile, such as phthalimide, then displaces the activated alcohol in an SN2 reaction, leading to a complete inversion of stereochemistry at the carbon center.[8][9]
-
Deprotection: As with the Gabriel synthesis, the resulting N-substituted phthalimide is then cleaved to afford the primary amine.[8]
This method, when applied to the synthesis of amines, is sometimes referred to as a modified Gabriel synthesis or a Fukuyama-Mitsunobu reaction when using sulfonamide nucleophiles.[7][10] Its primary advantage for cyclohexenyl amine synthesis is the ability to start from readily available cyclohexenols and to control the stereochemistry of the resulting amine.
Comparative Analysis of Reaction Yields
| Reaction | Substrate | Nucleophile | Product | Reported Yield | Reference |
| Mitsunobu Reaction | Cyclohexenol derivative | Phthalimide | N-Cyclohexenylphthalimide | Excellent (>90%) | [11] |
| Mitsunobu Reaction | Diastereomeric bicyclic alcohol | DEAD/PPh3 | Bicyclic amine | 92% | [12][13] |
| Mitsunobu Reaction | Cyclohexenol derivative | NsNH2 | Sulfonamide | 65% | [12][13] |
| Mitsunobu Reaction | Intermolecular on a complex cyclohexenol | NsNH2 | Amine precursor | 74% | [12][13] |
| Gabriel Synthesis | Benzyl Halide | Potassium Phthalimide | N-Benzylphthalimide | Quantitative (mechanochemical) | [1] |
| Gabriel Synthesis | Primary Alkyl Halide | Potassium Phthalimide | N-Alkylphthalimide | High | [1] |
Key Insights from the Data:
-
Mitsunobu Reaction: The literature provides several examples of high-yielding Mitsunobu reactions on cyclohexenol-type substrates for the introduction of a nitrogen functionality, with yields frequently reported in the 65-95% range for the C-N bond-forming step.[11][12][13] A modified Gabriel synthesis using Mitsunobu conditions on allylic alcohols is reported to give "excellent yields".[10] This suggests that for the synthesis of cyclohexenyl amines from the corresponding alcohols, the Mitsunobu reaction is a highly efficient and predictable method.
-
Gabriel Synthesis: While the Gabriel synthesis is known to be effective for primary alkyl halides, specific yield data for the N-alkylation of phthalimide with cyclohexenyl halides is scarce. The primary challenge lies in the fact that simple cyclohexenyl halides are secondary halides. The traditional Gabriel synthesis with secondary alkyl halides is generally low-yielding due to competing elimination reactions.[6] While mechanochemical approaches have shown high yields for the alkylation step with primary halides, their efficacy with secondary cyclohexenyl halides is not well-documented.[1]
Experimental Protocols
Protocol 1: Gabriel Synthesis of a Primary Amine (General Procedure)
This protocol is a generalized procedure and is most effective for primary alkyl halides.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Add the primary alkyl halide (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 70-90 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated N-alkylphthalimide by vacuum filtration, wash with water, and dry.
Step 2: Hydrazinolysis of the N-Alkylphthalimide (Ing-Manske Procedure)
-
Suspend the dried N-alkylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a strong base (e.g., NaOH solution) and extract the primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to afford the primary amine.
Protocol 2: Mitsunobu Reaction for the Synthesis of a Cyclohexenyl Amine
This protocol describes a modified Gabriel synthesis using Mitsunobu conditions.
Step 1: Mitsunobu Reaction with Phthalimide
-
To a stirred solution of the cyclohexenol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[14]
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-cyclohexenylphthalimide.
Step 2: Deprotection to the Primary Amine
-
Follow the hydrazinolysis procedure as described in Protocol 1, Step 2. Alternatively, for substrates sensitive to hydrazine, other deprotection methods can be employed.
Visualizing the Workflows
Caption: Workflow of the Gabriel Synthesis for Cyclohexenyl Amines.
Caption: Workflow of the Mitsunobu Reaction for Cyclohexenyl Amines.
Conclusion and Recommendations
The choice between the Gabriel synthesis and the Mitsunobu reaction for the preparation of cyclohexenyl amines is primarily dictated by the available starting material and the desired stereochemical outcome.
-
The Mitsunobu reaction is generally the superior method for the synthesis of cyclohexenyl amines, particularly when a specific stereoisomer is desired. Starting from a readily available cyclohexenol, this reaction provides a reliable and high-yielding route to the corresponding amine with predictable inversion of stereochemistry. The reaction conditions are typically mild, although the purification can sometimes be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct.
-
The classical Gabriel synthesis is less suitable for this target class of molecules. Its reliance on an SN2 reaction with a halide leaving group makes it problematic for secondary systems like cyclohexenyl halides, where poor yields and competing elimination reactions are significant concerns. While it remains a valuable tool for the synthesis of primary amines from primary alkyl halides, its application to cyclohexenyl systems is limited.
For researchers and drug development professionals, the Mitsunobu reaction offers a more versatile and stereocontrolled platform for the synthesis of complex cyclohexenyl amine building blocks, which are crucial for the advancement of modern medicinal chemistry programs.
References
Sources
- 1. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Navigating the Disposal of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione: A Guide for Laboratory Professionals
Disclaimer: The following guidance is for informational purposes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as they may have specific protocols.
Hazard Assessment and Rationale for Cautious Disposal
Given the absence of specific toxicological data for 2-(Cyclohex-2-enyl)isoindoline-1,3-dione, a conservative approach to its handling and disposal is warranted. This is based on the known properties of the broader class of phthalimide derivatives.
-
Potential Cytotoxicity: Studies on various phthalimide derivatives have demonstrated cytotoxic effects against both tumor and normal cells in laboratory settings.[1][2][3][4] This suggests that 2-(Cyclohex-2-enyl)isoindoline-1,3-dione could have similar properties and should be handled with care to avoid exposure.
-
Toxicological Concerns: Some phthalimide derivatives have shown the potential for reversible toxic effects on the kidneys, spleen, and liver in animal studies.[1][3] While the specific in vivo effects of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione are unknown, it is prudent to assume it may pose similar risks.
-
Hazardous Thermal Decomposition: The thermal decomposition of phthalimide compounds can release toxic gases, including hydrogen cyanide, isocyanic acid, and nitrogen oxides.[5][6] This is a critical consideration for both storage and disposal, as exposure to high temperatures or incineration without appropriate controls could be dangerous.
Due to these potential hazards, 2-(Cyclohex-2-enyl)isoindoline-1,3-dione must be treated as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Prior to handling 2-(Cyclohex-2-enyl)isoindoline-1,3-dione for any purpose, including disposal, the implementation of a robust Chemical Hygiene Plan (CHP) is essential.[7][8] All laboratory personnel must be trained on the specific hazards and handling procedures for this and all other chemicals in the laboratory.[4]
Personal Protective Equipment (PPE):
Based on the potential hazards, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
The disposal of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione must adhere to the "cradle-to-grave" management of hazardous waste as mandated by the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Characterization
Due to the lack of specific data, 2-(Cyclohex-2-enyl)isoindoline-1,3-dione should be conservatively classified as a hazardous chemical waste. It should not be mixed with non-hazardous waste streams.
Step 2: Segregation
Proper segregation is critical to prevent unintended chemical reactions. Waste 2-(Cyclohex-2-enyl)isoindoline-1,3-dione should be collected in a dedicated waste container and not mixed with other chemical wastes unless explicitly approved by your institution's EHS department.
Step 3: Container Selection and Labeling
The choice of a suitable waste container is governed by OSHA regulations, which mandate that containers must be chemically compatible with the waste they hold.[2]
-
Container Requirements:
-
Use a chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle for solid waste or a glass bottle for solutions) that is in good condition and has a secure, leak-proof closure.
-
The container must be of an appropriate size for the amount of waste being generated to avoid overfilling.
-
-
Labeling Protocol:
Step 4: On-Site Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[5]
-
Storage Conditions:
-
The SAA should be in a well-ventilated area, away from sources of heat or ignition.
-
The container must be kept closed at all times, except when adding waste.[5]
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Step 5: Arranging for Final Disposal
Disposal of hazardous chemical waste must be handled by a licensed waste disposal company.
-
Contact your EHS Department: When the waste container is nearly full (around 90% capacity), contact your institution's EHS department to arrange for a waste pickup.[5]
-
Professional Disposal: Your EHS department will work with a certified hazardous waste contractor for the transportation and ultimate disposal of the chemical waste, likely through high-temperature incineration with appropriate emission controls. Landfilling is not a suitable disposal method for this type of chemical waste.
Chemical and Physical Properties
The following table summarizes the known properties of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione.
| Property | Value | Source |
| Molecular Formula | C14H13NO2 | [9] |
| Molecular Weight | 227.26 g/mol | [9] |
| CAS Number | 1541-26-0 | [9] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.3 | [9] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(Cyclohex-2-enyl)isoindoline-1,3-dione.
Sources
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic pollutants emitted from thermal decomposition of phthalimide compounds (Journal Article) | ETDEWEB [osti.gov]
- 7. Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalimide [sitem.herts.ac.uk]
- 9. 2-(Cyclohex-2-enyl)isoindoline-1,3-dione | C14H13NO2 | CID 10585400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
